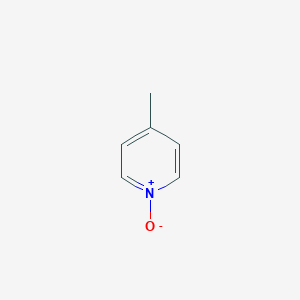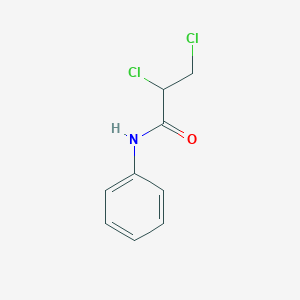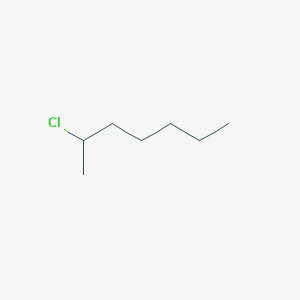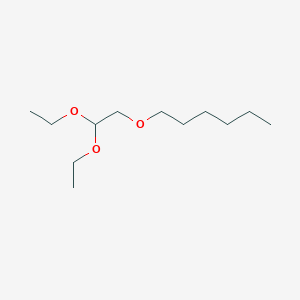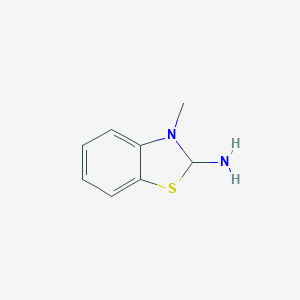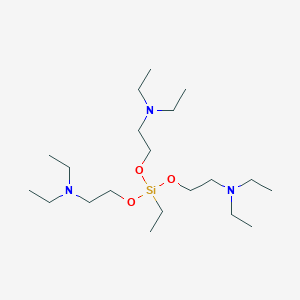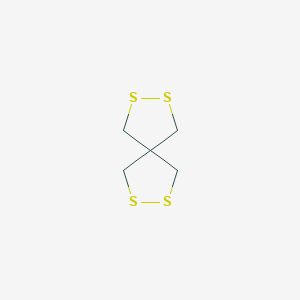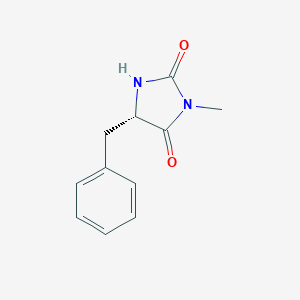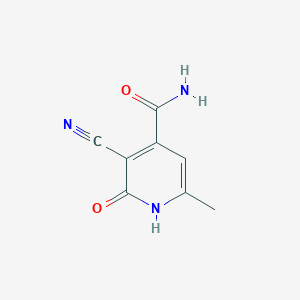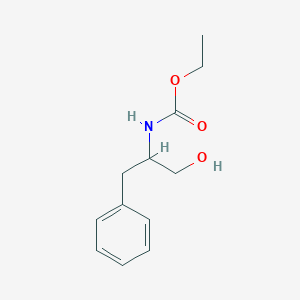
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate, also known as AHP, is a chemical compound that has been extensively studied for its potential therapeutic applications. AHP is a carbamate derivative of phenethylamine, which is a naturally occurring compound found in many plants and animals. AHP has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
作用机制
The exact mechanism of action of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate is not fully understood. However, it is believed that Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate works by modulating the activity of certain enzymes and proteins in the body. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression. By inhibiting the activity of these enzymes and proteins, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate can exert its anti-inflammatory, anti-cancer, and neuroprotective effects.
生化和生理效应
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to increase the activity of antioxidant enzymes, which can protect cells from oxidative damage.
实验室实验的优点和局限性
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using standard analytical techniques. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate is also relatively inexpensive compared to other compounds with similar biological activities. However, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has not been extensively studied in animal models, which makes it difficult to extrapolate its effects to humans.
未来方向
There are several future directions for research on Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate. One area of research is to further elucidate the mechanism of action of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate. This can be done by studying the effects of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate on specific enzymes and proteins in the body. Another area of research is to study the effects of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate in animal models of disease. This can help to determine the potential therapeutic applications of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate in humans. Moreover, future research can focus on the development of new derivatives of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate with improved biological activities and pharmacokinetic properties.
合成方法
The synthesis of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate involves the reaction of phenethylamine with ethyl chloroformate and sodium hydroxide. The reaction produces Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate as a white crystalline powder with a melting point of 123-125°C. The purity of Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate can be determined by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR).
科学研究应用
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has also been shown to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Moreover, Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
19071-59-1 |
|---|---|
产品名称 |
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate |
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
ethyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)13-11(9-14)8-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
InChI 键 |
AVSCLOPFRCQQAR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)CO |
规范 SMILES |
CCOC(=O)NC(CC1=CC=CC=C1)CO |
同义词 |
Ethyl (alpha-(hydroxymethyl)phenethyl)carbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



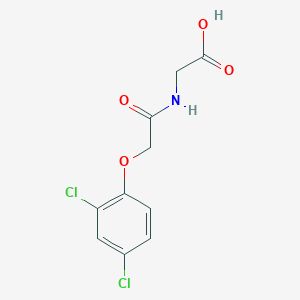
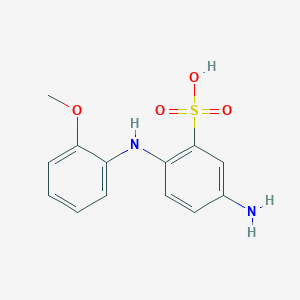
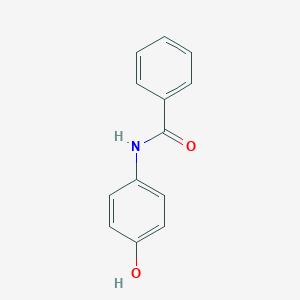
![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)
